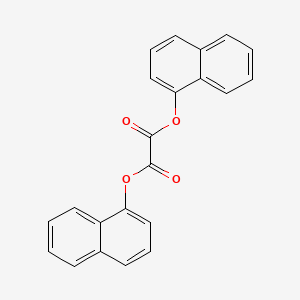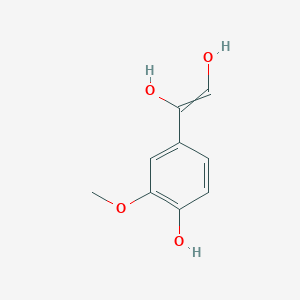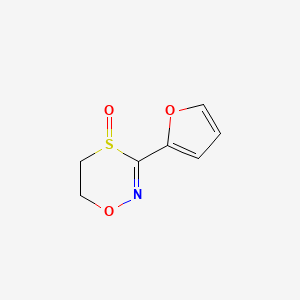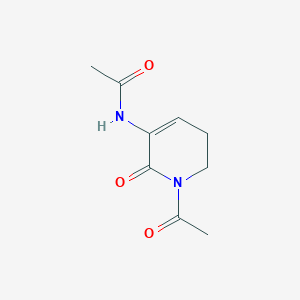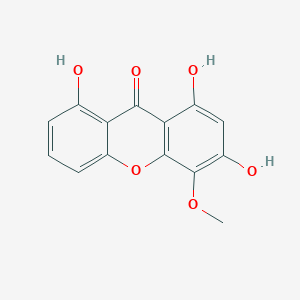![molecular formula C11H21F3O2Sn B14354188 Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane CAS No. 91312-01-5](/img/structure/B14354188.png)
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of three isopropyl groups and a trifluoroacetyl group attached to a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of tri(propan-2-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. The general reaction scheme is as follows:
(CH3CH2CH2)3SnH+(CF3CO)2O→(CH3CH2CH2)3SnOCOCF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetyl group under basic conditions.
Major Products
Oxidation: Tin oxides and trifluoroacetic acid.
Reduction: Various reduced tin compounds and alcohols.
Substitution: Substituted stannanes with different acyl or alkyl groups.
Applications De Recherche Scientifique
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane involves the interaction of the trifluoroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of stable complexes or the modification of functional groups on the target molecule. The tin atom can also participate in coordination chemistry, further influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(propan-2-yl)stannane: Lacks the trifluoroacetyl group, making it less reactive in certain substitution reactions.
Triethylstannane: Similar structure but with ethyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Trifluoroacetyl chloride: Contains the trifluoroacetyl group but lacks the tin atom, making it a more reactive acylating agent.
Uniqueness
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is unique due to the combination of the trifluoroacetyl group and the tin atom, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
91312-01-5 |
|---|---|
Formule moléculaire |
C11H21F3O2Sn |
Poids moléculaire |
360.99 g/mol |
Nom IUPAC |
tri(propan-2-yl)stannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C3H7.C2HF3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*3H,1-2H3;(H,6,7);/q;;;;+1/p-1 |
Clé InChI |
BDPMUKHJEOXRMJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
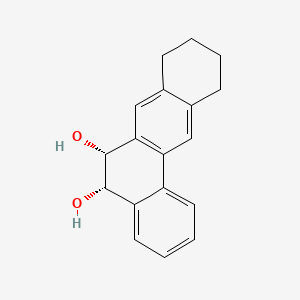

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
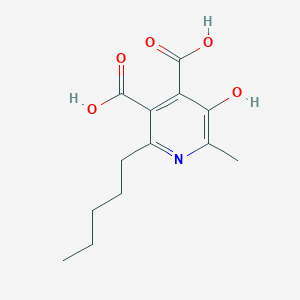
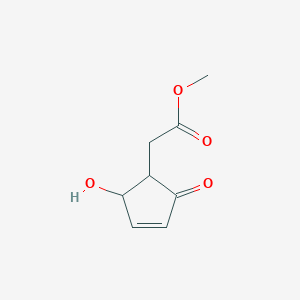
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

